molecular formula C14H14N2S B14449379 N-(4-Methyl[1,1'-biphenyl]-2-yl)thiourea CAS No. 76839-47-9

N-(4-Methyl[1,1'-biphenyl]-2-yl)thiourea

Cat. No.: B14449379
CAS No.: 76839-47-9
M. Wt: 242.34 g/mol
InChI Key: KNMOIVCFOQWZJO-UHFFFAOYSA-N
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Description

N-(4-Methyl[1,1'-biphenyl]-2-yl)thiourea is a thiourea derivative featuring a biphenyl backbone with a methyl substituent at the 4-position of the distal phenyl ring and a thiourea (-NH-CS-NH₂) group at the 2-position of the proximal phenyl ring. This structure confers unique steric and electronic properties, making it a candidate for applications in coordination chemistry, catalysis, and materials science. Its synthesis typically involves palladium-catalyzed cross-coupling reactions, as demonstrated in , where it was prepared using 4-methylphenylboronic acid, Ag₂O, BQ, and Pd(OAc)₂ with a 63% yield .

The biphenyl moiety enhances aromatic stacking interactions, while the methyl group modulates solubility and reactivity.

Properties

CAS No.

76839-47-9

Molecular Formula

C14H14N2S

Molecular Weight

242.34 g/mol

IUPAC Name

(5-methyl-2-phenylphenyl)thiourea

InChI

InChI=1S/C14H14N2S/c1-10-7-8-12(11-5-3-2-4-6-11)13(9-10)16-14(15)17/h2-9H,1H3,(H3,15,16,17)

InChI Key

KNMOIVCFOQWZJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=CC=C2)NC(=S)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Methyl[1,1’-biphenyl]-2-yl)thiourea can be synthesized through several methods:

    Condensation Reaction: A common method involves the condensation of 4-methylbiphenyl-2-amine with carbon disulfide in an aqueous medium.

    Thioacylation: Another method involves the reaction of amines with isocyanides in the presence of elemental sulfur.

Industrial Production Methods

Industrial production of thioureas typically involves the reaction of hydrogen sulfide with calcium cyanamide in the presence of carbon dioxide. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methyl[1,1’-biphenyl]-2-yl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, alkoxides.

Major Products

Scientific Research Applications

N-(4-Methyl[1,1’-biphenyl]-2-yl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Methyl[1,1’-biphenyl]-2-yl)thiourea involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, including antibacterial and antioxidant activities .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Complexity : The biphenyl derivative requires Pd-catalyzed cross-coupling, whereas simpler thioureas (e.g., N-(p-Tolyl)thiourea) are synthesized via straightforward amine-thiocyanate reactions .
  • Steric Effects : The biphenyl backbone introduces significant steric bulk compared to single-ring derivatives, influencing crystallographic packing and solubility. For instance, the dihedral angle between biphenyl rings in is 36.84°, larger than in simpler analogs, affecting π-π interactions .

Physicochemical and Functional Properties

Hydrogen Bonding and Crystal Packing

  • N-(4-Methyl[1,1'-biphenyl]-2-yl)thiourea : Likely forms intramolecular N–H···S and N–H···O bonds akin to , stabilizing its conformation. The biphenyl system may promote intermolecular π-π stacking, though the methyl group could disrupt close packing .
  • N-(Biphenyl-4-ylcarbonyl)-N'-(2-pyridylmethyl)thiourea : Exhibits strong N–H···O/N hydrogen bonds and forms centrosymmetric dimers. The pyridyl group introduces additional coordination sites for metals .

Metal Coordination Behavior

  • Biphenyl Thioureas : The extended aromatic system enhances π-backbonding with metals like Pd or Pt, as seen in for benzoylthiourea-metal complexes. However, steric hindrance from the biphenyl group may reduce coordination efficiency compared to N-(4-Hydroxyphenyl)thiourea, which has a smaller, flexible structure .
  • N-(4-Hydroxyphenyl)thiourea : The hydroxyl group provides an additional binding site, improving chelation with transition metals like Cu(II) or Ni(II).

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